molecular formula C32H60N4O17S2 B12296191 N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

Cat. No.: B12296191
M. Wt: 837.0 g/mol
InChI Key: ONXOKWFYBIQOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lincospectin is a veterinary medicinal product that combines two antibiotics: lincomycin and spectinomycin. Lincomycin is a lincosamide antibiotic, while spectinomycin is an aminocyclitol antibiotic. This combination is primarily used to treat infections in pigs and chickens caused by bacteria susceptible to these antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lincomycin is produced by the fermentation of the soil bacterium Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic . Spectinomycin is derived from Streptomyces spectabilis through a similar fermentation process .

Industrial Production Methods

In industrial settings, the production of Lincospectin involves large-scale fermentation of the respective Streptomyces species. The antibiotics are then extracted, purified, and combined in specific ratios to form the final product. The combination is typically formulated as a powder for oral solution or as an injectable solution .

Chemical Reactions Analysis

Types of Reactions

Lincomycin and spectinomycin undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lincospectin has several scientific research applications:

Mechanism of Action

Lincomycin and spectinomycin exert their effects by inhibiting bacterial protein synthesis. Lincomycin binds to the 50S subunit of bacterial ribosomes, inhibiting peptidyl transferase activity and thus preventing peptide bond formation. Spectinomycin binds to the 30S subunit, interfering with the translocation step of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lincospectin’s uniqueness lies in its combination of two antibiotics with complementary mechanisms of action, providing a broader spectrum of activity and reducing the likelihood of resistance development compared to using either antibiotic alone .

Properties

Molecular Formula

C32H60N4O17S2

Molecular Weight

837.0 g/mol

IUPAC Name

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

InChI

InChI=1S/C18H34N2O6S.C14H24N2O7.H2O4S/c1-8(2)10-6-11(20(4)7-10)17(25)19-12(9(3)21)16-14(23)13(22)15(24)18(26-16)27-5;1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h8-16,18,21-24H,6-7H2,1-5H3,(H,19,25);5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4)

InChI Key

ONXOKWFYBIQOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.CC(C)C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.OS(=O)(=O)O

Origin of Product

United States

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